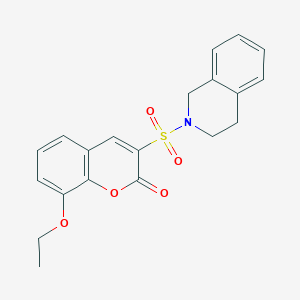![molecular formula C12H18N4O2 B6511333 N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide CAS No. 1797660-75-3](/img/structure/B6511333.png)
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide” is a compound that belongs to the class of organic compounds known as phenylmorpholines . It has been mentioned in the context of a molecular salt, where it forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the synthesis of a related compound involved a reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate, leading to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis . In one study, a compound was found to realize an extended conformation and form infinite H-bonded chains through its amide, amine, and pyrimidine groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FTIR, 1H-NMR, mass spectral, and elemental analysis .科学的研究の応用
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide has been used in a variety of scientific research applications, including drug delivery systems, biochemical and physiological studies, and biocatalysis. In drug delivery systems, this compound has been used to create nanocarriers for delivery of drugs and other therapeutic agents to targeted areas of the body. In biochemical and physiological studies, this compound has been used to study the effects of different compounds on cell metabolism and other biological processes. Additionally, this compound has been used in biocatalysis to create new compounds and materials.
作用機序
The exact mechanism of action of N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide is not known, but it is believed to interact with a variety of cellular components, including proteins, enzymes, and other molecules. This compound is believed to interact with these components by forming covalent bonds with them, which can alter their structure and function. Additionally, this compound is believed to interact with other molecules, such as hormones, which can affect the activity of cells.
Biochemical and Physiological Effects
This compound has been studied for its effects on a variety of biochemical and physiological processes. In particular, this compound has been studied for its effects on cell metabolism, gene expression, and protein synthesis. Additionally, this compound has been studied for its effects on the immune system, inflammation, and oxidative stress.
実験室実験の利点と制限
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is non-toxic and non-volatile, which makes it safe to use in experiments. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound also has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, this compound is not very stable in the presence of light or heat, which can limit its use in some experiments.
将来の方向性
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide has potential applications in a variety of fields, including drug delivery, biochemical and physiological studies, biocatalysis, and more. Future research could focus on improving the synthesis of this compound, developing new methods for its use in drug delivery systems, and studying its effects on different cellular processes. Additionally, future research could focus on exploring the potential applications of this compound in biocatalysis and developing new methods for its use in biochemical and physiological studies.
合成法
N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}propanamide can be synthesized from a variety of starting materials, including morpholine, pyrimidine, and propanamide. The synthesis of this compound begins with the reaction of morpholine and pyrimidine, which yields the intermediate product 2-morpholino-4-pyrimidin-6-ylmethyl amine. This intermediate product is then reacted with propanamide to yield this compound. The reaction is carried out in an aqueous solution at a temperature of approximately 150°C.
Safety and Hazards
特性
IUPAC Name |
N-[(4-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-2-12(17)14-9-10-13-4-3-11(15-10)16-5-7-18-8-6-16/h3-4H,2,5-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CREPKRWEYFSODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NC=CC(=N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B6511250.png)
![N-(4-acetylphenyl)-2-({5-[(morpholin-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide](/img/structure/B6511262.png)


![6-methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6511295.png)
![2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B6511296.png)

![N-(3-chlorophenyl)-2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B6511318.png)
![4-bromo-N-[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]benzamide](/img/structure/B6511341.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)
![2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511354.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B6511359.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)